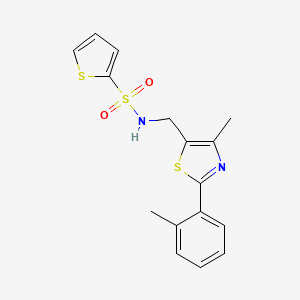

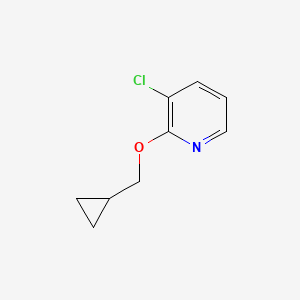

![molecular formula C14H15F3N2O2S B2751423 (E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile CAS No. 1024891-50-6](/img/structure/B2751423.png)

(E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

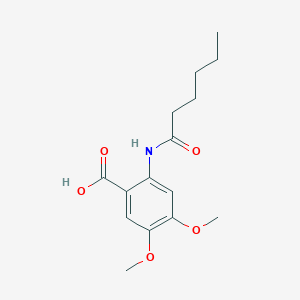

The compound is a complex organic molecule that likely contains a trifluoromethyl group (-CF3), an aniline group (a phenyl group attached to an amino group), and a nitrile group (-CN). These functional groups suggest that the compound could have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Pd(0)-catalyzed fluorinated Heck reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the trifluoromethyl, aniline, and nitrile groups. For instance, the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and stability .Aplicaciones Científicas De Investigación

Developmental Toxicity of PFASs

Perfluoroalkyl acids such as PFOS and PFOA, which are structurally related to "(E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile," have been extensively studied for their developmental toxicity. These compounds are utilized in numerous industrial and consumer products and have been linked to various health risks due to their widespread prevalence in humans. Research suggests avenues for further understanding the developmental effects of these substances in order to support risk assessments (C. Lau, J. Butenhoff, & J. M. Rogers, 2004).

Microbial Degradation of PFASs

The environmental biodegradability of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as PFOA and PFOS, has been reviewed. This research highlights the importance of understanding microbial degradation pathways and the fate of PFASs in the environment (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Synthesis of N-Heterocycles

The application of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines demonstrates the relevance of sulfonyl and sulfinyl groups in the stereoselective synthesis of amines and their derivatives. This methodology offers access to structurally diverse compounds that are significant in natural products and therapeutic applications (R. Philip, S. Radhika, P. Saranya, & G. Anilkumar, 2020).

Organic Synthesis with Trifluoromethanesulfonic Acid

Trifluoromethanesulfonic acid's use in organic synthesis, including its role in electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds, highlights the utility of fluorinated compounds in generating new organic compounds. This review underscores the efficiency of reactions promoted by trifluoromethanesulfonic acid (A. Kazakova & A. Vasilyev, 2017).

Emerging PFASs in the Aquatic Environment

The review on emerging PFASs in the aquatic environment, including the detection methodologies and removal techniques for these compounds, points to the necessity for continuous monitoring and understanding the environmental impact of novel PFASs and their precursors (F. Xiao, 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

(E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O2S/c1-13(2,3)22(20,21)12(8-18)9-19-11-6-4-10(5-7-11)14(15,16)17/h4-7,9,19H,1-3H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBVWHDBSHLHBO-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=C/NC1=CC=C(C=C1)C(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

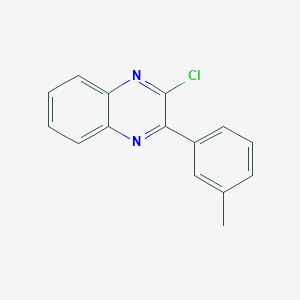

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2751344.png)

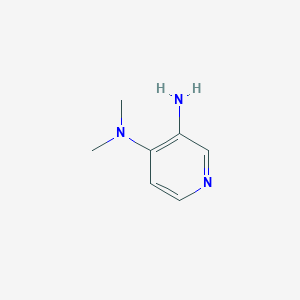

![5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2751359.png)

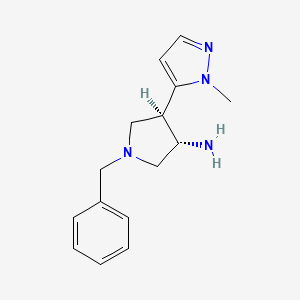

![2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]cyclobutyl]acetic acid](/img/structure/B2751361.png)